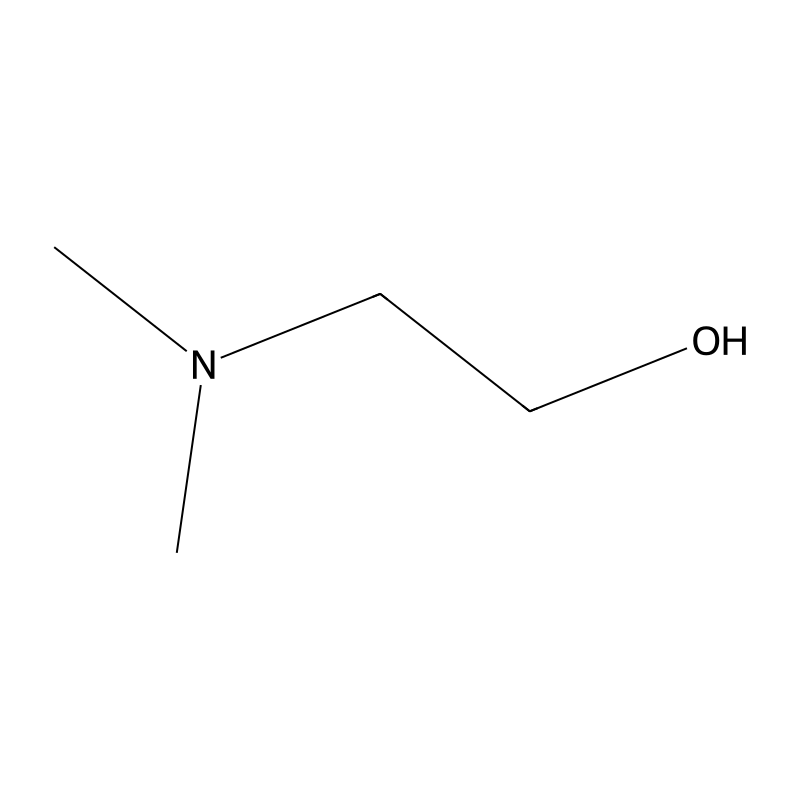

Dimethylaminoethanol

C4H11NO

(CH3)2NCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H11NO

(CH3)2NCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with alcohol, ether

Miscible with acetone, benzene

1000 mg/mL

Solubility in water: miscible

Synonyms

Canonical SMILES

DMAE and the Nervous System

Precursor to Acetylcholine

DMAE is a precursor to acetylcholine, a crucial neurotransmitter involved in memory, learning, and muscle function []. Studies have explored whether DMAE supplementation could influence acetylcholine levels and potentially improve cognitive function in healthy individuals or those with age-related cognitive decline. However, research results have been mixed, with some studies showing no significant effects [].

Neuroprotective Potential

Some research suggests DMAE might have neuroprotective properties. Studies in animals indicate DMAE may help preserve memory and learning in models of neurodegeneration []. However, more research is needed to understand if these effects translate to humans.

DMAE and Skin Health

Anti-Aging Effects

DMAE is a common ingredient in anti-aging cosmetics. Studies suggest topical application of DMAE gel may improve skin firmness and reduce the appearance of wrinkles []. The exact mechanism of action remains unclear, but DMAE might influence cell membrane stability and collagen production in the skin [].

Limited Evidence

It's important to note that research on the effectiveness of DMAE in cosmetics is limited. More high-quality studies are needed to confirm these findings and understand the long-term safety of topical DMAE use.

Dimethylaminoethanol, also known as 2-dimethylaminoethanol or deanol, is an organic compound with the molecular formula . It is classified as an amino alcohol, containing both a tertiary amine and a primary alcohol functional group. This compound appears as a colorless, viscous liquid with a fish-like odor and is less dense than water. It has a boiling point of approximately 135 °C and is partially soluble in water, with significant solubility in organic solvents. Dimethylaminoethanol is known for its reactivity, particularly in acid-base reactions, which are exothermic in nature .

Limited research is available on the safety profile of DMAE, particularly for long-term use. Studies suggest potential side effects like headaches, dizziness, depression, and insomnia []. There are also concerns about its interaction with medications and potential risks for pregnant or breastfeeding women []. More research is needed to definitively assess the safety of DMAE supplementation.

Please note:

- The information on the mechanism of action is based on proposed mechanisms and requires further investigation.

- Data mentioned, like melting and boiling points, are from literature values and might require experimental verification.

- DMAE is sold as a dietary supplement, but its effectiveness and safety are not regulated by the FDA. It is crucial to consult with a healthcare professional before considering DMAE supplementation.

The synthesis of dimethylaminoethanol typically involves the ethoxylation of dimethylamine. This process can be conducted under controlled conditions to ensure high purity and yield. Alternative synthetic routes may involve the reaction of dimethylamine with ethylene oxide or other alkylating agents to introduce the alcohol functional group . The compound can also be derived from other amino alcohols through methylation processes.

Dimethylaminoethanol finds applications across various fields:

- Industrial Uses: It is utilized as a curing agent for polyurethanes and epoxy resins, enhancing their properties.

- Cosmetics: Commonly included in skin care products for improving skin tone and texture.

- Nutraceuticals: Marketed as a dietary supplement aimed at cognitive enhancement.

- Chemical Synthesis: Acts as an intermediate in the production of other chemicals such as nitrogen mustards and acrylate esters .

Dimethylaminoethanol shares structural similarities with several other compounds that contain amine and alcohol functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Choline | Quaternary Amine | Essential nutrient involved in neurotransmission |

| Ethanolamine | Primary Amino Alcohol | Simpler structure; used primarily in industrial applications |

| Diphenhydramine | Antihistamine | Contains a secondary amine; used for allergy relief |

| Meclofenoxate (Centrophenoxine) | Ester of Dimethylaminoethanol | Known for cognitive enhancement properties |

| N,N-Dimethylglycine | Amino Acid | Potentially involved in methylation processes |

Dimethylaminoethanol's unique combination of both an amine and hydroxyl group allows it to participate in diverse

Ethoxylation of Dimethylamine

The ethoxylation of dimethylamine with ethylene oxide represents one of the most widely employed traditional synthetic routes for dimethylaminoethanol production [1] [2]. This process involves the liquid-phase reaction between dimethylamine and ethylene oxide under carefully controlled conditions. The synthesis is carried out in an anhydrous medium at temperatures ranging from 80 to 120 degrees Celsius and pressures up to 50 atmospheres [3].

The reaction mechanism is autocatalytic, eliminating the need for external catalysts while maintaining high conversion rates [3]. For safety considerations, ethylene oxide is added to the dimethylamine rather than the reverse order, and water is incorporated to accelerate the reaction kinetics [2]. The process operates at reaction temperatures varying from 50 to 170 degrees Celsius with pressures ranging from 0.2 to 4 megapascals [2].

Industrial implementation of this method requires maintenance of a large excess of dimethylamine at the reaction terminus to ensure complete conversion [1]. Following the reaction, unconverted amine and water are recycled back to the reactor system, while the product undergoes purification through distillation processes [2]. This methodology demonstrates high output characteristics and produces dimethylaminoethanol of industrial-grade quality [3].

Hydrogenolysis of Tris(2-Hydroxyethyl)amine

A novel synthetic approach involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using molecular hydrogen over metallic palladium catalysts [4] [5]. This reaction represents a significant advancement in the selective production of 2-(dimethylamino)ethanol through controlled catalytic hydrogenation processes.

The palladium-catalyzed hydrogenolysis demonstrates exceptional selectivity in converting tris(2-hydroxyethyl)amine specifically to the desired dimethylaminoethanol product [4]. The metallic palladium catalyst facilitates the selective cleavage of carbon-nitrogen bonds while preserving the essential hydroxyl functionality required for the final product.

This methodology offers advantages in terms of product selectivity and reaction control compared to other traditional approaches. The use of molecular hydrogen as the reducing agent provides an environmentally favorable approach while maintaining high conversion efficiencies under appropriate reaction conditions.

Patented Industrial Processes

Continuous Manufacturing via Ethylene Oxide Reaction

Several patented processes have been developed for the continuous industrial production of dimethylaminoethanol through ethylene oxide reaction pathways. Patent JP2508773B2 describes a method involving the reaction between dialkylamine and ethylene oxide with a substantial amount of dialkylamine remaining at the reaction completion [1]. This approach ensures optimal conversion while facilitating product recovery and purification.

The United States Patent US20120264979A1 details an advanced process for preparing dimethylaminoethoxyethanol as a byproduct of the industrial-scale reaction between dimethylamine and ethylene oxide [6] [7]. This process involves subjecting the crude product to distillation for removing dimethylethanolamine, with the bottom residue containing the desired dimethylaminoethanol derivative.

The reaction mixture typically comprises 1 to 6 percent by weight of the target product, with preferential ranges of 2 to 3 percent by weight [6]. The formed product is removed through distillation from the main component using columns operated continuously or batchwise within temperature ranges of 40 to 150 degrees Celsius and pressures of 5 to 1050 millibar [6].

Industrial implementations utilize tubular reactors with dedicated inlets for dimethylamine and ethylene oxide, coupled with distillation apparatus for product enrichment [7]. The process design incorporates fractional distillation systems to achieve high-purity products without requiring complex synthesis involving catalysts and complicated product mixtures [7].

Catalytic Hydrogenation Techniques

Advanced catalytic hydrogenation techniques have been patented for dimethylaminoethanol synthesis, particularly those involving palladium-based catalyst systems [8]. These processes utilize supported palladium catalysts on metal oxide carriers, including cerium oxide, to achieve high activity at low temperatures with exceptional selectivity to the desired alcohol product.

The palladium-ceria supported catalyst systems demonstrate superior performance in hydrogenation reactions, with palladium concentrations typically maintained at 20 percent by weight or less for economic advantages [8]. The coprecipitation method for catalyst preparation enables enhanced dispersibility of palladium particles, achieving particle sizes of 5 nanometers or less, which contributes to improved catalytic activity [8].

Catalytic hydrogenation processes operate under mild conditions, typically at temperatures around 200 degrees Celsius, which allows for reduced reaction pressures while maintaining high conversion rates [8]. These systems provide excellent selectivity to methanol and related alcohol products, making them particularly suitable for dimethylaminoethanol synthesis applications.

Alternative Synthesis Pathways

Formaldehyde Adduct Reactivity (US3429925A)

The United States Patent 3429925A describes an innovative alternative synthesis pathway utilizing formaldehyde adduct reactivity for dimethylaminoethanol production [9]. This process involves reacting a two-mol formaldehyde adduct of monoethanolamine in a butanol solvent with hydrogen in the presence of a hydrogenation catalyst.

The starting material preparation involves dissolving paraformaldehyde or trioxane in butyl alcohol and adding monoethanolamine with a molar ratio of 0.5 mol of monoethanolamine per mol of formaldehyde [9]. The reaction proceeds quantitatively when the solution is digested at temperatures ranging from 20 to 60 degrees Celsius for periods of one to five hours [9].

The hydrogenation reaction utilizes a three-component catalyst system containing 60 to 85 mol percent of nickel or cobalt, 14 to 37 mol percent of copper, and 1 to 5 mol percent of nonreducible oxides such as chromium, manganese, molybdenum, or thorium [9]. The preferred catalyst composition comprises 72 to 78 mol percent of the first component, 20 to 25 mol percent copper, and 1 to 3 mol percent of the third component [9].

Reaction conditions include temperatures of 50 to 150 degrees Celsius, pressures of 500 to 5000 pounds per square inch gauge, and charge rates of 0.2 to 2 pounds of adduct per hour per pound of catalyst [9]. Hydrogen is employed in 50 to 500 percent excess of the theoretical requirement, ensuring complete hydrogenation while maintaining optimal reaction kinetics [9].

The process produces substantially pure, substantially colorless dimethylaminoethanol with purities reaching 98 percent as determined by gas-liquid chromatography [9]. The use of non-tertiary butanol solvents provides unique advantages not obtainable with other closely related solvents, facilitating efficient product recovery through simple distillation techniques [9].

Solvent-Free Reaction Systems

Emerging alternative synthesis pathways explore solvent-free reaction systems for dimethylaminoethanol production, addressing environmental concerns and process efficiency requirements. These systems eliminate the need for organic solvents while maintaining high conversion rates and product selectivity.

Solvent-free approaches typically involve direct reaction between reactants under controlled temperature and pressure conditions, utilizing heterogeneous catalysts to facilitate the desired transformations. These systems offer advantages in terms of reduced waste generation, simplified product purification, and enhanced atom economy.

The development of solvent-free systems requires careful optimization of reaction parameters, including temperature profiles, pressure conditions, and catalyst selection. Metal-based catalysts have shown particular promise in facilitating these transformations under solvent-free conditions, though specific performance characteristics vary depending on the chosen system and operating parameters.

Research continues to explore various catalyst formulations and reaction configurations to optimize the efficiency and selectivity of solvent-free dimethylaminoethanol synthesis pathways. These developments represent important advances toward more sustainable and environmentally responsible production methodologies.

Molecular Configuration and Isomerism

Dimethylaminoethanol possesses the molecular formula C₄H₁₁NO with a molecular weight of 89.14 g/mol [1] [2]. The compound is officially designated as 2-(dimethylamino)ethanol according to IUPAC nomenclature, with the Chemical Abstracts Service registry number 108-01-0 [1] [2]. The molecular structure consists of a two-carbon chain backbone, with a tertiary dimethylamino group (-N(CH₃)₂) attached to the first carbon and a primary hydroxyl group (-OH) attached to the second carbon [1] [3].

The structural representation can be described by the SMILES notation CN(C)CCO, indicating the connectivity pattern where the nitrogen atom bears two methyl substituents and connects to an ethyl chain terminated by a hydroxyl group [4] [2]. The InChI string InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 provides a standardized structural description that uniquely identifies this compound [1] [2].

From an isomeric perspective, dimethylaminoethanol does not exhibit optical isomerism due to the absence of chiral centers in its structure [5]. The molecule is achiral, as confirmed by crystallographic and computational studies [5] [6]. However, conformational isomerism plays a significant role in the compound's behavior. Computational studies using ab initio methods have identified multiple conformational states arising from rotation about the N-CH₂ and CH₂-CH₂ bonds [7] [8].

Nuclear magnetic resonance studies have revealed that the preferred conformation in solution involves intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair [8] [9]. This intramolecular interaction stabilizes specific conformational states and influences the compound's physical and chemical properties. The hydrogen bond energy has been estimated at approximately 4.9 kcal/mol in diluted solutions [10].

Molecular dynamics simulations demonstrate that dimethylaminoethanol exhibits significant conformational flexibility in the liquid phase [11] [12]. The compound preferentially adopts conformations that maximize intramolecular hydrogen bonding while maintaining optimal intermolecular interactions through the formation of linear and bifurcated chain structures [11] [12].

Functional Group Reactivity

Tertiary Amine Interactions

The tertiary amine functionality in dimethylaminoethanol exhibits characteristic basic behavior with a reported pKa value of 9.26 [13] [14]. This basicity allows the compound to readily accept protons and form stable ammonium salts under acidic conditions. The nitrogen atom possesses a lone pair of electrons that confers nucleophilic character, enabling the molecule to participate in various substitution and coordination reactions [15] [16].

The tertiary amine group demonstrates exceptional catalytic activity in polyurethane synthesis, where it facilitates the reaction between isocyanates and polyols [15]. Computational studies have shown that while dimethylaminoethanol can react stoichiometrically with isocyanates through its hydroxyl group, the catalytic pathway involving the tertiary amine is kinetically favored [15]. This selectivity makes the compound particularly valuable as a catalyst in polymer chemistry applications.

The dimethylamino group exhibits directing behavior in aromatic substitution reactions when incorporated into aromatic systems. Research has demonstrated that this functionality can guide electrophilic aromatic substitution to ortho, meta, and para positions depending on reaction conditions [16]. The versatility of this directing effect has been exploited in synthetic organic chemistry for the preparation of complex aromatic compounds.

Coordination chemistry studies reveal that the tertiary amine nitrogen readily coordinates with transition metals, forming stable complexes [17] [18]. These coordination interactions have been utilized in the development of metal-based catalysts and in supramolecular chemistry applications. The electron-donating nature of the dimethylamino group enhances the binding affinity for electron-deficient metal centers.

Primary Alcohol Reactivity

The primary alcohol functionality in dimethylaminoethanol undergoes typical alcohol reactions, including oxidation, esterification, and etherification [19]. Under controlled oxidation conditions, the primary alcohol can be selectively converted to the corresponding aldehyde or further oxidized to the carboxylic acid derivative [19]. The presence of the basic amine group in the molecule can influence these transformations by providing internal pH buffering.

Hydrogen bonding capabilities of the hydroxyl group significantly impact the compound's intermolecular interactions and physical properties [11] [12]. Molecular dynamics simulations indicate that the alcohol functionality drives the formation of extended hydrogen-bonded networks in the liquid phase, resulting in higher than expected boiling points and viscosity values [11] [12].

The primary alcohol group participates readily in esterification reactions with various carboxylic acids and acid derivatives [20]. These reactions have been exploited to synthesize prodrug forms of dimethylaminoethanol, where the compound is temporarily masked as an ester to improve bioavailability or reduce volatility [20]. The methylation of dimethylaminoethanol by introverted esters has been studied as a model for molecular recognition processes, with rate accelerations exceeding 20,000-fold compared to conventional methylation reactions [20].

The alcohol functionality also enables the compound to participate in urethane formation reactions with isocyanates, competing with the catalytic activity of the tertiary amine group [15]. This dual reactivity requires careful consideration in polyurethane synthesis applications, where the balance between catalytic activity and consumption as a reactant must be optimized.

Physical and Thermodynamic Properties

Phase Behavior and Solubility

Dimethylaminoethanol exhibits a melting point ranging from -59°C to -70°C, indicating its liquid state under ambient conditions [21] [2] [13]. The boiling point occurs at 134-136°C under standard atmospheric pressure, reflecting the influence of intermolecular hydrogen bonding on vapor pressure [1] [2] [13]. The compound demonstrates a vapor pressure of 6.12 mmHg at 20°C, classifying it as a moderately volatile liquid [13] [22] [23].

The density of dimethylaminoethanol is 0.886 g/mL at 20°C, making it less dense than water [1] [2] [13]. This physical property, combined with its complete miscibility in water, results in homogeneous aqueous solutions across all concentration ranges. The refractive index of 1.4294 at 20°C provides a useful analytical parameter for purity assessment and identification [4] [13] [24].

Solubility characteristics of dimethylaminoethanol are particularly noteworthy due to its bifunctional nature. The compound exhibits complete miscibility with water, attributed to extensive hydrogen bonding between the hydroxyl group and water molecules, as well as hydration of the basic nitrogen center [25] [26] [14]. This aqueous solubility extends across the entire pH range, though the degree of ionization varies with solution acidity.

The compound demonstrates excellent solubility in polar protic solvents including methanol, ethanol, and other alcohols [25] [27]. This behavior reflects the structural similarity between dimethylaminoethanol and these solvents, facilitating favorable intermolecular interactions. Similarly, the compound shows high solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide, and acetonitrile [25] [27].

Remarkably, dimethylaminoethanol also exhibits significant solubility in less polar solvents including benzene, ether, and chloroform [25] [27]. This broad solubility profile reflects the compound's amphiphilic character, where the hydrophilic amine and alcohol functionalities are balanced by the hydrophobic methyl groups attached to nitrogen.

Spectroscopic Signatures

3.3.2.1 Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethylaminoethanol through distinct chemical shift patterns in both ¹H and ¹³C NMR spectra [28] [29] [30]. The ¹H NMR spectrum in CDCl₃ displays characteristic signals that enable unambiguous identification and quantitative analysis of the compound [29].

The most downfield signal appears at δ 3.67 ppm, corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) [29]. This chemical shift reflects the deshielding effect of the electronegative oxygen atom and is diagnostic for primary alcohol functionalities. The signal typically appears as a triplet due to coupling with the adjacent methylene group.

The methylene protons adjacent to the tertiary amine (-CH₂N) resonate at δ 2.46 ppm [29]. This upfield shift relative to the hydroxyl methylene reflects the less electronegative nature of nitrogen compared to oxygen. The signal integration and multiplicity patterns confirm the structural connectivity and purity of the compound.

The dimethylamino protons generate a characteristic singlet at δ 2.27 ppm, integrating for six protons [29]. The equivalence of these methyl groups results from rapid rotation around the C-N bonds, which averages the magnetic environments on the NMR timescale. The chemical shift value is typical for N-methyl groups in tertiary amines.

The hydroxyl proton appears as a variable signal between δ 1.0-2.0 ppm, depending on concentration, temperature, and the presence of protic solvents [29]. This variability results from hydrogen bonding and chemical exchange processes that affect the magnetic environment of the hydroxyl hydrogen.

¹³C NMR spectroscopy provides complementary structural information with distinct carbon signals for each unique carbon environment [31]. The hydroxyl carbon appears around δ 58-60 ppm, while the carbon adjacent to nitrogen resonates at δ 42-43 ppm [31]. The dimethylamino carbons typically appear around δ 45-46 ppm [31].

Quantitative NMR methodologies have been developed for the determination of dimethylaminoethanol in cosmetic formulations and pharmaceutical preparations [28] [30]. These methods demonstrate excellent linearity with correlation coefficients exceeding 0.99 and precision values ranging from 1.08 to 1.88% relative standard deviation [28] [30]. Detection limits as low as 0.0017 g have been achieved using internal standard techniques [30].

3.3.2.2 Infrared and Mass Spectral Data

Infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in dimethylaminoethanol [32] [33] [34]. The spectrum displays a broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups [33] [34]. The exact position and shape of this band provide information about the extent of intermolecular hydrogen bonding in the sample.

C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to methyl and methylene C-H bonds [32] [33]. The relative intensities of these bands can be used to assess compound purity and the presence of related impurities. N-H stretching vibrations are absent, confirming the tertiary nature of the amine functionality.

The infrared spectrum includes C-N stretching vibrations around 1000-1250 cm⁻¹ and C-O stretching of the primary alcohol near 1050 cm⁻¹ [32] [33]. These mid-infrared absorptions provide diagnostic information for functional group identification and structural confirmation.

Gas chromatography-mass spectrometry analysis reveals a molecular ion peak at m/z 89, corresponding to the molecular weight of dimethylaminoethanol [32] [35]. The fragmentation pattern provides structural information through characteristic loss of functional groups and rearrangement processes.

The base peak typically appears at m/z 58, resulting from the loss of CH₂OH (31 mass units) from the molecular ion [32] [36]. This fragmentation reflects the preferential cleavage adjacent to the nitrogen atom, forming a stable iminium ion. Additional fragment ions appear at m/z 44 (loss of dimethylamine), m/z 42, and m/z 30, providing confirmation of the dimethylamino ethanol structure [32] [36].

Analytical methodologies utilizing gas chromatography with flame ionization detection have been developed for environmental and workplace monitoring of dimethylaminoethanol [35]. These methods achieve detection limits of 4 μg per sample with measurement precision values of 2.6-2.9% relative standard deviation [35]. The analytical approach employs solid sorbent sampling followed by methanol desorption and capillary column separation [35].

Mass spectrometric techniques enable sensitive detection and quantitative analysis of dimethylaminoethanol in biological samples [37]. Chemical ionization mass spectrometry provides enhanced sensitivity compared to electron ionization, facilitating the measurement of endogenous levels and metabolic studies [37] [36].

Purity

Physical Description

Liquid

A clear colorless liquid with a fishlike odor; [CAMEO]

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Very faint yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

134.1 °C

134.00 °C. @ 760.00 mm Hg

135 °C

Flash Point

105 °F

105 °F open cup

38 °C c.c.

Heavy Atom Count

Vapor Density

3.03 (Air = 1)

Relative vapor density (air = 1): 3.03

Density

0.8866 g/cu cm at 20 °C

Bulk density wt/gal at 20 °C: 7.4 lb/gal

Relative density (water = 1): 0.89

LogP

-0.55

Odor

Fishy odo

Odor Threshold

Odor Threshold High: 0.06 [mmHg]

Odor threshold from CHEMINFO

Decomposition

Appearance

Melting Point

-65 °C

-59 °C

Storage

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Therapeutic Uses

DMAE has been tested for its efficacy in treating a variety of diseases possibly related to deficiencies of acetylcholine with mixed results. Three reported no benefit from DMAE treatment (tardive dyskinesia; cognitive dysfunction; Alzheimer's disease). Benefits from DMAE treatment were found in other studies evaluating DMAE's ability to increase theta power or concentration. Centrophenoxine showed benefits for patients with organic psychosyndrome.[NTP; Dimethylethanolamine (DMAE)

No beneficial effects were obtained when deanol was administered to 11 patients with tardive dyskinesia of long duration. Doses of deanol were increased gradually over a period of 9 days until a level of 400 mg 4 times a day was reached; this dose level was then maintained for an additional 9 days. /Former use/

Two case reports are presented in which deanol (I) was used unsuccessfully to treat tardive dyskinesia. The first case report involved an 89-yr-old male with a 50 yr history of chronic paranoid schizophrenia and symptoms of tardive dyskinesia. I was administered in doses ranging from 450 to 600 mg daily for 5 months but had to be discontinued due to the development of marked sialism, bronchospasm, and parkinson rigidity. No change in the patient's tardive dyskinesia was noted. A second patient with tardive dyskinesia and a 30 yr history of schizophrenia received up to 800 mg daily of I for 5 months with no improvement noted. /Former use/

For more Therapeutic Uses (Complete) data for 2-DIMETHYLAMINOETHANOL (10 total), please visit the HSDB record page.

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BX - Other psychostimulants and nootropics

N06BX04 - Deanol

Vapor Pressure

3.18 [mmHg]

3.18 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 612

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Specific methods utilizing combined gas chromatography mass spectrometry were used to measure the metabolism of [(2)H6]deanol and its effects on acetylcholine concentration in vitro and in vivo. In vitro [(2)H6]deanol was rapidly taken up by rat brain synaptosomes, but was neither methylated nor acetylated. [(2)H6]Deanol was a weak competitive inhibitor of the high affinity transport of [(2)H4]choline, thus reducing the synthesis of [(2)H4]acetylcholine. In vivo [(2)H6]deanol was present in the brain after i.p. or p.o. administration, but was not methylated or acetylated. Treatment of rats with [(2)H6]deanol significantly increased the concentration of choline in the plasma and brain but did not alter the concentration of acetylcholine in the brain. Treatment of rats with atropine (to stimulate acetylcholine turnover) or with hemicholinium-3 (to inhibit the high affinity transport of choline) did not reveal any effect of [(2)H6]deanol on acetylcholine synthesis in vivo. However, since [(2)H6]deanol did increase brain choline, it may prove therapeutically useful when the production of choline is reduced or when the utilization of choline for the synthesis of acetylcholine is impaired.

DMAE is absorbed and rapidly transported to the liver where much of it is metabolized. Approximately 280 nmol (25.2 ug) DMAE/gram plasma was observed in male mice about ten minutes after receiving 300 mg (3.30 mmol) DMAE/kg, intraperitoneally. Approximately 2.41, 1.30, and 0.20% of an administered dose of 30 mg/kg (0.13 mmol/kg) (with 100 u Ci) of (14)Cyprodenate was found in the liver, brain, and plasma, respectively, five minutes after intravenous dosing in male rats.[NTP; Dimethylethanolamine (DMAE)

Metabolism Metabolites

Dimethylaminoethanol /prc: postulated to/ undergo endogenous methylation. /From table/

Specific methods utilizing combined gas chromatography mass spectrometry were used to measure the metabolism of [(2)H6]deanol and its effects on acetylcholine concentration in vitro and in vivo. In vitro [(2)H6]deanol was rapidly taken up by rat brain synaptosomes, but was neither methylated nor acetylated. [(2)H6]Deanol was a weak competitive inhibitor of the high affinity transport of [(2)H4]choline, thus reducing the synthesis of [(2)H4]acetylcholine. In vivo [(2)H6]deanol was present in the brain after i.p. or p.o. administration, but was not methylated or acetylated. Treatment of rats with [(2)H6]deanol significantly increased the concentration of choline in the plasma and brain but did not alter the concentration of acetylcholine in the brain. Treatment of rats with atropine (to stimulate acetylcholine turnover) or with hemicholinium-3 (to inhibit the high affinity transport of choline) did not reveal any effect of [(2)H6]deanol on acetylcholine synthesis in vivo. However, since [(2)H6]deanol did increase brain choline, it may prove therapeutically useful when the production of choline is reduced or when the utilization of choline for the synthesis of acetylcholine is impaired.

Choline (N,N,N-trimethylethanolamine), which is widely distributed in membrane lipids and is a component of sediment biota, has been shown to be utilized anaerobically by mixed prokaryote cultures to produce methane but not by pure cultures of methanogens. Here, we show that five recently isolated Methanococcoides strains from a range of sediments (Aarhus Bay, Denmark; Severn Estuary mudflats at Portishead, United Kingdom; Darwin Mud Volcano, Gulf of Cadiz; Napoli mud volcano, eastern Mediterranean) can directly utilize choline for methanogenesis producing ethanolamine, which is not further metabolized. Di- and monomethylethanolamine are metabolic intermediates that temporarily accumulate. Consistent with this, dimethylethanolamine was shown to be another new growth substrate, but monomethylethanolamine was not. The specific methanogen inhibitor 2-bromoethanesulfonate (BES) inhibited methane production from choline. When choline and trimethylamine are provided together, diauxic growth occurs, with trimethylamine being utilized first, and then after a lag (about 7 days) choline is metabolized. Three type strains of Methanococcoides (M. methylutens, M. burtonii, and M. alaskense), in contrast, did not utilize choline. However, two of them (M. methylutens and M. burtonii) did metabolize dimethylethanolamine. These results extend the known substrates that can be directly utilized by some methanogens, giving them the advantage that they would not be reliant on bacterial syntrophs for their substrate supply.

For more Metabolism/Metabolites (Complete) data for 2-DIMETHYLAMINOETHANOL (8 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Serious cholinergic side effects were reported in a 37-yr-old woman with tardive dyskinesia who had been taking deanol. Deanol was given for 19 days in increasing doses. After 17 days, while receiving 1.5 g/day, the patient began to experience symptoms.

Deanol (400-6000 mg/day for 1-4 mo) admin to pt with involuntary movement disorders produced mood changes (depression or hypomania) only in those pt with tardive dyskinesia with a past history of psychiatric disorders.

A large number of adverse health effects were associated with DMAE, including cardiovascular, neurological, and/or psychological effects. Specific attribution of adverse effects to DMAE is unlikely, as many of these products also contained Ephedra vulgaris alkaloids and other Ephedra spp.[NTP; Dimethylethanolamine (DMAE)

For more Drug Warnings (Complete) data for 2-DIMETHYLAMINOETHANOL (6 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

Preparation from equimolar amounts of ethylene oxide and dimethylamine.

General Manufacturing Information

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Construction

Printing Ink Manufacturing

Petroleum Refineries

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Ethanol, 2-(dimethylamino)-: ACTIVE

Analytic Laboratory Methods

2-Dimethylaminoethanol (DMAE) (also known as deanol) has been used as an ingredient in skin care, and in cognitive function- and mood-enhancing products. It is marketed as a free base or salt, and in theory, the two forms should be equally effective and able to substitute for each other in pharmaceutical formulations. Detecting possible alterations in the active principle is a basic part of preformulation studies. Accordingly, this study compared DMAE and DMAE bitartrate to identify potential alterations or differences between the free base and the salt that might compromise the long-term stability of cosmetic preparations at different temperatures, and also compared the behavior of the base substance and derivative alone and in solution. Samples were analyzed with different physicochemical methods such as differential scanning calorimetry, ultraviolet and infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

A method is described for the simultaneous determination of deanol & choline in biological samples. The compd were measured by gas chromatography-mass spectrometry using a silanized glass column packed with 5% ddts, 5% ov-101 on GC 22, 100/200 mesh at 100 °C.

Clinical Laboratory Methods

Deanol determination in tissue by gas chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and store under inert gas. Storage class (TRGS 510): Flammable liquids

Interactions

Dimethylaminoethanol (DMAE) was administered acutely to rats subsequently injected with spomorphine. A dose of 80 mg of DMAE had no effect on the severity of apomorphine-induced stereotypy. However, 160 mg of DMAE significantly diminished the severity of apomorphine-induced stereotypy. This dose of DMAE did not significantly alter spontaneous locomotor activity. DMAE did not reduced apomorphine-induced stereotypy in animals previously exposed to haloperidol and presumed to have postsynaptic dopamine receptor supersensitivity. These results with DMAE are contrasted with the effects of choline chloride, and suggest that choline chloride may be more effective than DMAE at augmenting striatal cholinergic activity.

Dithiocarb and (+)-cyanidanol-3-prevented paracetamol-induced liver injury in rats in vivo. Both, as well as two other antihepatotoxic agents, deanol and DMSO, inhibited covalent binding of [(3)H]-paracetamol to rat liver microsomal proteins in vitro. Dithiocarb and (+)-cyanidanol-3 were the most effective inhibitors. The concentrations of the antidotes yielding 50% inhibition (I50) valued 1.8 x 10(-5) M for dithiocarb and 2.1 x 10(-5) M for (+)-cyanidanol-3.

2-Dimethylaminoethanol (DMAE; 0.1-0.5 g/kg) significantly reduced the paracetamol-induced increments of serum-enzyme activities (GOT, GPT, SDH) in rats and mice. This hepatoprotective effect of DMAE depended on the applied dose in rats, but there was no complete protection following the highest dose. Paracetamol-induced depletion of hepatic glutathione (GSH) was not influenced by the simultaneous administration of DMAE in rats and mice. Metabolic disposition of paracetamol in the urine of rats showed an enhanced elimination of free paracetamol and the glucuronide in the DMAE-treated group, whereas the mercapturate excretion remained unchanged. Diminished p-hydroxylation of aniline in a 9000Xg supernatant of rat and mouse liver homogenates in the presence of DMAE indicated an inhibition of microsomal mixed-function oxidase activity, which is also involved in the metabolic activation of paracetamol.

For more Interactions (Complete) data for 2-DIMETHYLAMINOETHANOL (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Chinnery PF. Neuroferritinopathy. 2005 Apr 25 [updated 2018 Jan 18]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1141/ PubMed PMID: 20301320.

3: Smulevich AB, Chitlova VV, Germanova KN. [Nooklerin (deanoli aceglumas) in the treatment of astenic and cognitive disorders in patients with borderline psychopatological conditions]. Zh Nevrol Psikhiatr Im S S Korsakova. 2017;117(9):31-36. doi: 10.17116/jnevro20171179131-36. Russian. PubMed PMID: 29053118.

4: Zheng D, Shuai X, Li Y, Zhou P, Gong T, Sun X, Zhang Z. Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. Drug Deliv. 2016 Sep;23(7):2183-2192. Epub 2014 Sep 3. PubMed PMID: 25182481.

5: Shipilova EM, Zavadenko NN, Nesterovskiy YE. [Possibilities of preventive treatment of tension-type headache in children and adolescents]. Zh Nevrol Psikhiatr Im S S Korsakova. 2016;116(4 Pt 2):31-36. doi: 10.17116/jnevro20161163231-36. Russian. PubMed PMID: 27456718.

6: Saxena SJ, Duque D, Schirripa MJ. Assessment of a Comprehensive Anti-Aging Neck Cream. J Drugs Dermatol. 2015 Sep;14(9):997-1002. PubMed PMID: 26355619.

7: Pittenauer E, Rehulka P, Winkler W, Allmaier G. Collision-induced dissociation of aminophospholipids (PE, MMPE, DMPE, PS): an apparently known fragmentation process revisited. Anal Bioanal Chem. 2015 Jul;407(17):5079-89. doi: 10.1007/s00216-015-8470-3. Epub 2015 Jan 30. PubMed PMID: 25633216.

8: Shahrisa A, Teimuri-Mofrad R, Gholamhosseini-Nazari M. Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. Mol Divers. 2015 Feb;19(1):87-101. doi: 10.1007/s11030-014-9559-x. Epub 2014 Dec 21. PubMed PMID: 25528441.

9: Liu S, Chen Z, Cai X, Sun Y, Zhao C, Liu F, Liu D. Effects of dimethylaminoethanol and compound amino acid on D-galactose induced skin aging model of rat. ScientificWorldJournal. 2014;2014:507351. doi: 10.1155/2014/507351. Epub 2014 Jul 14. PubMed PMID: 25133239; PubMed Central PMCID: PMC4123624.

10: L'Haridon S, Chalopin M, Colombo D, Toffin L. Methanococcoides vulcani sp. nov., a marine methylotrophic methanogen that uses betaine, choline and N,N-dimethylethanolamine for methanogenesis, isolated from a mud volcano, and emended description of the genus Methanococcoides. Int J Syst Evol Microbiol. 2014 Jun;64(Pt 6):1978-83. doi: 10.1099/ijs.0.058289-0. Epub 2014 Mar 10. PubMed PMID: 24614846.

11: Noskov DS, Poroĭkov VV, Shikh EV, Iasnetsov VV. [Deanol aceglumate (nooclerin): clinical/pharmacological aspects and relevance in clinical practice]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(11):97-9. Russian. PubMed PMID: 24429957.

12: Guo Y, Meng L, Zhang Y, Tang W, Zhang W, Xia Y, Ban F, Wu N, Zhang S. Sensitive determination of four tetracycline antibiotics in pig plasma by field-amplified sample stacking open-tubular capillary electrochromatography with dimethylethanolamine aminated polychloromethyl styrene nano-latex coated capillary column. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Dec 30;942-943:151-7. doi: 10.1016/j.jchromb.2013.10.039. Epub 2013 Nov 2. PubMed PMID: 24269909.

13: Rodnick ME, Brooks AF, Hockley BG, Henderson BD, Scott PJ. A fully-automated one-pot synthesis of [18F]fluoromethylcholine with reduced dimethylaminoethanol contamination via [18F]fluoromethyl tosylate. Appl Radiat Isot. 2013 Aug;78:26-32. doi: 10.1016/j.apradiso.2013.04.017. Epub 2013 Apr 24. PubMed PMID: 23665261; PubMed Central PMCID: PMC3689581.

14: Watkins AJ, Roussel EG, Webster G, Parkes RJ, Sass H. Choline and N,N-dimethylethanolamine as direct substrates for methanogens. Appl Environ Microbiol. 2012 Dec;78(23):8298-303. doi: 10.1128/AEM.01941-12. Epub 2012 Sep 21. PubMed PMID: 23001649; PubMed Central PMCID: PMC3497383.

15: Blinov DS, Gogina ED, Krupnova TS, Balashov VP, blinova EV, Sadovnikov VN, Lebedev AB, Nikitina OI. [Hepatoprotective effect of deanol aceglumate on experimental stress-induced gastropathy and diabetes mellitus]. Eksp Klin Farmakol. 2012;75(4):17-9. Russian. PubMed PMID: 22702105.

16: Sampels V, Hartmann A, Dietrich I, Coppens I, Sheiner L, Striepen B, Herrmann A, Lucius R, Gupta N. Conditional mutagenesis of a novel choline kinase demonstrates plasticity of phosphatidylcholine biogenesis and gene expression in Toxoplasma gondii. J Biol Chem. 2012 May 11;287(20):16289-99. doi: 10.1074/jbc.M112.347138. Epub 2012 Mar 26. PubMed PMID: 22451671; PubMed Central PMCID: PMC3351348.

17: Dubois B, Zaim M, Touchon J, Vellas B, Robert P, Murphy MF, Pujadas-Navinés F, Rainer M, Soininen H, Riordan HJ, Kanony-Truc C. Effect of six months of treatment with V0191 in patients with suspected prodromal Alzheimer's disease. J Alzheimers Dis. 2012;29(3):527-35. doi: 10.3233/JAD-2012-111370. PubMed PMID: 22330824.

18: Malanga G, Aguiar MB, Martinez HD, Puntarulo S. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger. Drug Metab Lett. 2012 Mar;6(1):54-9. PubMed PMID: 22300295.

19: Shekh-Ahmad T, Bialer M, Yavin E. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Res. 2012 Feb;98(2-3):238-46. doi: 10.1016/j.eplepsyres.2011.10.005. Epub 2011 Nov 6. PubMed PMID: 22057163.

20: Nader M, Reindl D, Eichinger R, Beheshti M, Langsteger W. Improved quality control of [18F]fluoromethylcholine. Nucl Med Biol. 2011 Nov;38(8):1143-8. doi: 10.1016/j.nucmedbio.2011.05.006. Epub 2011 Jul 7. PubMed PMID: 21741257.